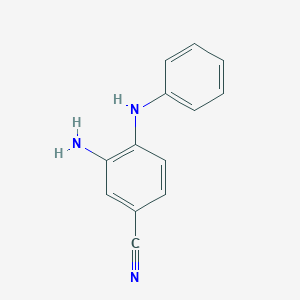

3-Amino-4-(phenylamino)benzonitrile

Descripción general

Descripción

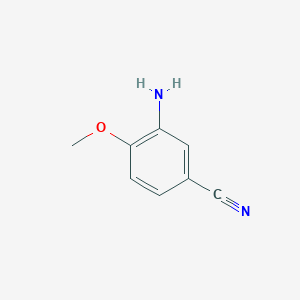

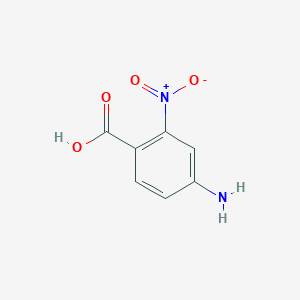

3-Amino-4-(phenylamino)benzonitrile is a chemical compound with the molecular formula C13H11N3 . It has a molecular weight of 209.25 g/mol . The IUPAC name for this compound is 3-amino-4-anilinobenzonitrile .

Molecular Structure Analysis

The molecular structure of 3-Amino-4-(phenylamino)benzonitrile has been studied with Density Functional Theory . The InChI representation of the molecule isInChI=1S/C13H11N3/c14-9-10-6-7-13 (12 (15)8-10)16-11-4-2-1-3-5-11/h1-8,16H,15H2 . Chemical Reactions Analysis

While specific chemical reactions involving 3-Amino-4-(phenylamino)benzonitrile are not available, benzonitriles in general are involved in various chemical reactions. For instance, they can undergo amino-catalyzed [3+3] benzannulation reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 61.8 Ų .Aplicaciones Científicas De Investigación

Dual Fluorescence in Prototypical Molecules

Research by Köhn and Hättig (2004) on 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) provides insights into the behavior of similar benzonitrile derivatives. They found that DMABN exhibits dual fluorescence due to an intramolecular charge-transfer state and a locally excited state, suggesting potential applications in studying electronic decoupling and structural distortion in related compounds (Köhn & Hättig, 2004).

Corrosion Inhibition

Chaouiki et al. (2018) studied two benzonitrile derivatives, including 3-amino-4-(isopentylamino)benzonitrile (APAB), for corrosion inhibition of mild steel in an acidic environment. Their findings suggest that compounds like APAB are excellent corrosion inhibitors, with implications for material protection in industrial settings (Chaouiki et al., 2018).

Intramolecular Charge Transfer Studies

Studies on similar compounds, like 4-(dimethylamino)benzonitrile, by Druzhinin et al. (2015) reveal insights into intramolecular charge transfer (ICT) phenomena. These studies highlight the importance of structural factors such as the amino twist angle in understanding the ICT processes in benzonitrile derivatives, which could be relevant for designing materials with specific electronic properties (Druzhinin et al., 2015).

Solar Cell Efficiency Enhancement

Jeong et al. (2011) explored the use of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, as an additive in polymer solar cells. Their research showed that this compound enhances the power conversion efficiency of the solar cells, suggesting potential applications of similar benzonitrile derivatives in improving renewable energy technologies (Jeong et al., 2011).

Biocatalytic Hydrolysis in Pharmaceutical Chemistry

Research by Chhiba et al. (2012) on the biocatalytic hydrolysis of β-aminonitriles, including derivatives of benzonitrile, demonstrates the potential for using such reactions in pharmaceutical synthesis. This approach could be adapted for the synthesis of compounds involving 3-amino-4-(phenylamino)benzonitrile (Chhiba et al., 2012).

Antimicrobial Activity of Derivatives

El-Meguid (2014) synthesized and tested various compounds with a benzonitrile moiety for antimicrobial activity. Their findings suggest that derivatives of benzonitriles, possibly including 3-amino-4-(phenylamino)benzonitrile, could have significant applications in developing new antimicrobial agents (El-Meguid, 2014).

Propiedades

IUPAC Name |

3-amino-4-anilinobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h1-8,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOJDSWWUHQSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358241 | |

| Record name | 3-Amino-4-(phenylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(phenylamino)benzonitrile | |

CAS RN |

68765-52-6 | |

| Record name | 3-Amino-4-(phenylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

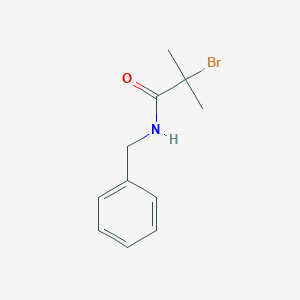

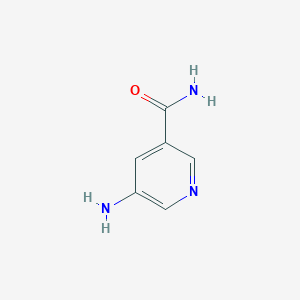

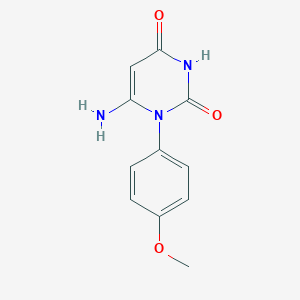

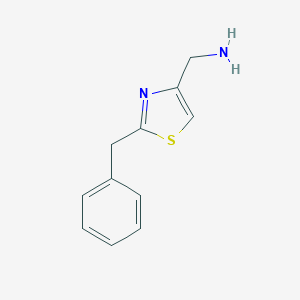

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112840.png)